REACTION_CXSMILES
|
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[CH2:4][CH2:3][NH:2]1.C1C[O:17][CH2:16][CH2:15]1>>[C:16]([N:2]1[CH2:3][CH2:4][C:5]2[C:10](=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=2)[CH2:1]1)(=[O:17])[CH3:15]
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
C1NCCC2=CC=C(C=C12)C(=O)O
|
Name
|
|
Quantity
|
383 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 5 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The resulting solid is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CC2=CC(=CC=C2CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |